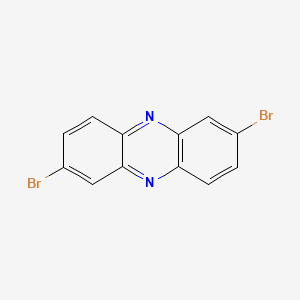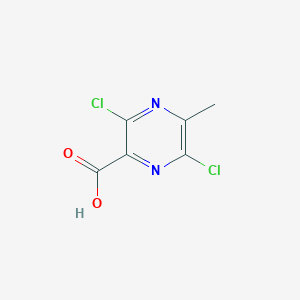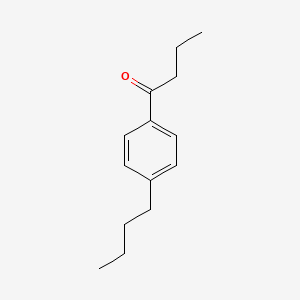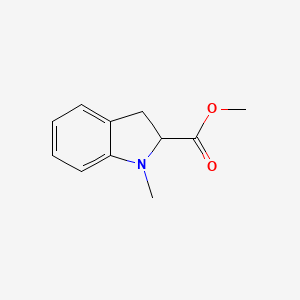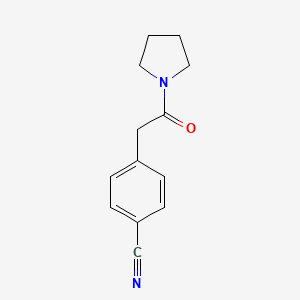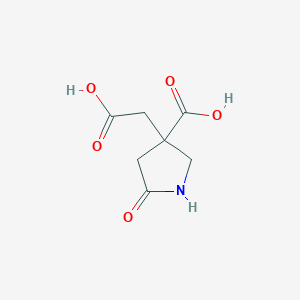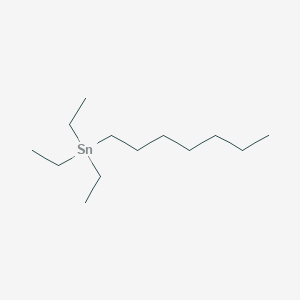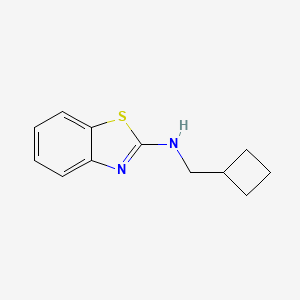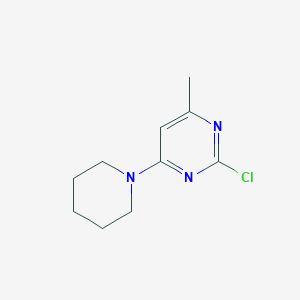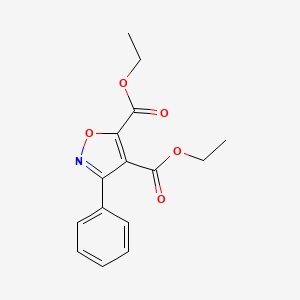
4,5-Isoxazoledicarboxylicacid,3-phenyl-,diethylester(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Isoxazoledicarboxylicacid,3-phenyl-,diethylester(9CI) is an organic compound with the molecular formula C14H15NO5. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Isoxazoledicarboxylicacid,3-phenyl-,diethylester(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-phenyl-2-propyn-1-ol with diethyl oxalate in the presence of a base, such as sodium ethoxide, to form the isoxazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of 4,5-Isoxazoledicarboxylicacid,3-phenyl-,diethylester(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Isoxazoledicarboxylicacid,3-phenyl-,diethylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4,5-Isoxazoledicarboxylic acid,3-phenyl-.
Reduction: Formation of 4,5-Isoxazoledicarboxylic acid,3-phenyl-,diol.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
4,5-Isoxazoledicarboxylicacid,3-phenyl-,diethylester(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Isoxazoledicarboxylicacid,3-phenyl-,diethylester(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,5-Isoxazoledicarboxylic acid,3-phenyl-,dimethyl ester: Similar structure but with methyl ester groups instead of ethyl ester groups.
4,5-Isoxazoledicarboxylic acid,3-phenyl-,diethyl amide: Similar structure but with amide groups instead of ester groups.
Uniqueness
4,5-Isoxazoledicarboxylicacid,3-phenyl-,diethylester(9CI) is unique due to its specific ester groups, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C15H15NO5 |
|---|---|
Molecular Weight |
289.28 g/mol |
IUPAC Name |
diethyl 3-phenyl-1,2-oxazole-4,5-dicarboxylate |
InChI |
InChI=1S/C15H15NO5/c1-3-19-14(17)11-12(10-8-6-5-7-9-10)16-21-13(11)15(18)20-4-2/h5-9H,3-4H2,1-2H3 |
InChI Key |
DPGQQJYMDKLXEP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=CC=C2)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[Bis(2-thienyl)methylene]octahydro-2H-quinolizine](/img/structure/B1642394.png)
